molecular formula C13H16O4S B13891531 4-Cyclohexylsulfonylbenzoic acid

4-Cyclohexylsulfonylbenzoic acid

Cat. No.: B13891531
M. Wt: 268.33 g/mol
InChI Key: FAFUAMWJSWLMJS-UHFFFAOYSA-N
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Description

4-Cyclohexylsulfonylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclohexylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylsulfonylbenzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with cyclohexylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylsulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Nitrobenzoic acids or halobenzoic acids.

Scientific Research Applications

4-Cyclohexylsulfonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Cyclohexylsulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, lacking the sulfonyl group.

    Cyclohexylsulfonic Acid: Similar sulfonyl group but without the benzoic acid core.

    4-Methylsulfonylbenzoic Acid: A similar compound with a methylsulfonyl group instead of a cyclohexylsulfonyl group.

Uniqueness: 4-Cyclohexylsulfonylbenzoic acid is unique due to the presence of both the cyclohexyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

4-cyclohexylsulfonylbenzoic acid

InChI

InChI=1S/C13H16O4S/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15)

InChI Key

FAFUAMWJSWLMJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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